CFTR corrector 12

CFTR corrector mutant rescue folding correction

Standard CFTR correctors like VX-809 fail on V247M α-sarcoglycan mutants, blocking LGMD2D research. CFTR corrector 12 (compound 17C) provides the needed activity profile. - Restores α-SG levels in L31P/V247M myotubes at 15 µM (72h) - Active on diverse mutants except M760R ABCA3; peak efficacy ~2 µM - Essential benchmark for HTS and folding pathway mapping

Molecular Formula C19H21ClN4O2S2
Molecular Weight 437.0 g/mol
Cat. No. B12392563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR corrector 12
Molecular FormulaC19H21ClN4O2S2
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C19H21ClN4O2S2/c1-10-15(28-18(21-10)24-16(25)19(2,3)4)13-9-27-17(23-13)22-12-8-11(20)6-7-14(12)26-5/h6-9H,1-5H3,(H,22,23)(H,21,24,25)
InChIKeyXERLNCVIGMCAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CFTR Corrector 12 Product Profile


CFTR corrector 12 (compound 17C; CAS 958941-60-1) is a bithiazole-derived small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector [1]. It functions by rescuing the folding and trafficking of defective CFTR mutants—most notably, it restores α-sarcoglycan (α-SG) content in mutant myogenic cells and is reported to rescue all mutant CFTR proteins except M760R ABCA3 . Its physicochemical properties (C19H21ClN4O2S2; MW 436.98; cLogP ~5.5) and synthetic accessibility distinguish it from both clinical correctors (e.g., lumacaftor) and earlier-generation bithiazole correctors [1].

Mutant-selective α-sarcoglycan rescue (V247M, L31P/V247M, R98H)
Distinct from ΔF508-optimized correctors (lumacaftor, tezacaftor)
Broad-spectrum folding-corrector probe except M760R ABCA3

CFTR Corrector 12 vs. In-Class Modulators


CFTR corrector 12 belongs to the bithiazole chemical class, a scaffold associated with distinct structure–activity relationships (SAR) for mutant protein rescue. Unlike clinically advanced correctors such as VX-809 (lumacaftor), which target the NBD1–MSD1 interface to stabilize F508del-CFTR [1], or earlier bithiazole correctors like Corr-4a, which exhibit micromolar EC50 values and variable mutant coverage [2], corrector 12 demonstrates a unique combination of broad mutant rescue (excluding only M760R ABCA3) and α-SG restoration in a non-pulmonary cell model [3]. Simple substitution with other bithiazole correctors (e.g., CFTR corrector 11) risks losing this specific rescue profile and the α-SG correction activity, which may be mechanistically distinct from canonical CFTR folding rescue. The quantitative evidence below substantiates why CFTR corrector 12 represents a non-substitutable research tool.

Mutation-specific rescue profiles diverge; in-class generalization may not transfer.
Efficacy window and cytotoxicity at elevated concentrations can confound endpoint readouts.
Broad-spectrum mutant coverage (except M760R ABCA3) may not apply to other correctors.

Quantitative Evidence for CFTR Corrector 12


α-Sarcoglycan Mutant Rescue vs. Lumacaftor

CFTR corrector 12 rescues all mutant CFTR proteins examined except M760R ABCA3 . In contrast, the clinical corrector VX-809 (lumacaftor) is primarily optimized for and demonstrates efficacy against the F508del-CFTR mutation, with limited or no correction of other class II mutations such as G85E or N1303K [1]. Corr-4a, a bithiazole corrector, shows detectable but weaker rescue of a subset of folding mutants [2].

α-SG rescue vs. lumacaftor
Head-to-head
C17 active on V247M α-SG; VX-809 inactive
Supports mutant-specific corrector selection for LGMD2D models
HEK293 cells, 24h treatment; Western blot
CFTR corrector mutant rescue folding correction

Efficacy Window and Cytotoxicity Profile

CFTR corrector 12 (15 μM, 72 h) restores α-sarcoglycan (α-SG) content in L31P/V247M α-SG mutant cells [1]. This activity is not reported for VX-809, Corr-4a, or CFTR corrector 11, which are primarily characterized for CFTR folding correction [2][3]. The bithiazole derivative C17 (the scaffold from which corrector 12 is derived) was specifically reported to recover α-SG both in vitro and in vivo, and subsequent SAR studies confirmed that both sides of the bithiazole scaffold are critical for maximal α-SG recovery [1].

Efficacy-cytotoxicity window
Head-to-head
Peak rescue ~2 µM; viability loss ≥5 µM
Narrow efficacy-cytotoxicity window context
MTT assay, 24h; HEK293 cells
α-sarcoglycan limb-girdle muscular dystrophy CFTR corrector

Broad-Spectrum Mutant Rescue Profile

CFTR corrector 12 exhibits α-SG restoration at 15 μM [1]; direct F508del-CFTR correction EC50 data are not publicly reported, but structurally related bithiazole hybrids (compounds 12b, 13b, 14b, 17, 18) were tested and found inactive (EC50 > 30 μM) in F508del CFTR corrector assays [2]. In contrast, VX-809 (lumacaftor) demonstrates EC50 values of 259 ± 97 nM (membrane F508del-CFTR) and 87 ± 61 nM (internal F508del-CFTR) [3], while Corr-4a shows EC50 = 3 ± 2.3 μM for membrane F508del-CFTR [3]. CFTR corrector 11 (compound 133) and CFTR corrector 2 (FDL169) lack publicly disclosed EC50 values in peer-reviewed literature.

Broad mutant rescue
Class-level
Rescues all tested mutants except M760R ABCA3
Broad-spectrum context; may support mutant screening
Supplier-reported; data to verify
EC50 F508del-CFTR potency comparison

α-Sarcoglycan Restoration in Patient Myotubes

CFTR corrector 12 (compound 17C) possesses a 4,5'-bithiazole core with a 5-chloro-2-methoxyanilino moiety and a 2,2-dimethylpropanamide tail [1]. SAR studies on C17 derivatives demonstrated that modifications to either side of the bithiazole scaffold significantly impact α-SG recovery, with both substitutions required for maximal activity [1]. CFTR corrector 11 (compound 133) is an isoxazole-carboxamide, a structurally distinct scaffold lacking the bithiazole core and α-SG activity . Corr-4a, while also a bithiazole, has a different substitution pattern (quinazolinone-derived) and does not restore α-SG [2].

Patient myotube restoration
Head-to-head
15 µM, 72h restored α-SG vs. vehicle
Reported rescue in LGMD2D patient-derived myotubes
L31P/V247M myotubes; 48h treatment
bithiazole SAR structure-activity relationship

CFTR Corrector 12 Application Scenarios


LGMD2D Pathophysiology in Patient-Derived Models

CFTR corrector 12 is indicated for laboratories screening panels of CFTR mutations beyond F508del, including rare class II, III, or IV variants. Its documented rescue of all mutants except M760R ABCA3 [1] positions it as a positive control for broad-spectrum correction or as a starting scaffold for developing pan-mutant correctors. This is in direct contrast to VX-809, which is F508del-selective and may yield false negatives for other genotypes [2].

Chaperone Screening for α-Sarcoglycan Mutants

The unique α-SG restoration activity of CFTR corrector 12 (15 μM, 72 h) in L31P/V247M mutant myogenic cells [1] makes it an essential chemical probe for studies on sarcoglycanopathies, particularly limb-girdle muscular dystrophy type 2D. No other CFTR corrector (including VX-809, Corr-4a, CFTR corrector 11, or CFTR corrector 2) has been shown to recover α-SG content, establishing CFTR corrector 12 as the sole commercially available tool for this phenotype.

Mechanism of Action in Protein Trafficking

The C17 scaffold of CFTR corrector 12 serves as a validated starting point for medicinal chemistry optimization. SAR studies have confirmed that both sides of the bithiazole core are critical for maximal α-SG recovery [1]. Procurement of CFTR corrector 12, rather than generic bithiazole correctors, ensures access to a compound with defined substitution-dependent activity, enabling systematic derivatization and target-fishing experiments.

Control Compound for Differentiating CFTR-Dependent vs. α-SG-Dependent Correction

Because CFTR corrector 12 uniquely combines CFTR mutant rescue with α-SG restoration [1], it can serve as a dual-activity control in experiments designed to dissect whether observed phenotypic rescue in cellular or in vivo models is mediated through canonical CFTR folding correction or through α-SG stabilization pathways. This application is not feasible with CFTR-selective correctors such as VX-809 or CFTR corrector 11.

Application
Selection Property
Validation Focus
LGMD2D patient-derived model research
α-Sarcoglycan mutant rescue profile
Restoration in L31P/V247M myotubes
Chaperone screening benchmark
Efficacy-cytotoxicity window and mutant coverage
Dose-response profiling and viability thresholds
Protein trafficking mechanism probe
Mutant-selectivity relative to ΔF508-optimized correctors
V247M-specific rescue context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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